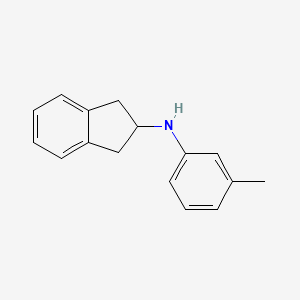

N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-12-5-4-8-15(9-12)17-16-10-13-6-2-3-7-14(13)11-16/h2-9,16-17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAQKMBFONAZMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Monoamine Transporter Landscape: A Guide to the Binding Affinity Profiles of N-Substituted 2-Aminoindane Derivatives

Introduction: The 2-Aminoindane Scaffold as a Privileged Structure

In the field of neuropharmacology and medicinal chemistry, the 2-aminoindane framework represents a "privileged structure." This rigid bicyclic motif, which can be viewed as a constrained analog of phenethylamine, provides a robust scaffold for designing ligands that target monoamine transporters. These transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are critical for regulating neurotransmitter levels in the synapse and are the primary targets for a wide range of therapeutics and psychoactive agents.[1][2][3][4]

The parent compound, 2-aminoindan (2-AI), acts as a selective substrate for both NET and DAT, exhibiting effects similar to (+)-amphetamine.[1][2] However, the true pharmacological versatility of this scaffold is unlocked through substitution at the nitrogen atom (N-substitution). By strategically modifying this position, researchers can systematically tune the binding affinity and selectivity of these derivatives, shifting their profile from being dopamine/norepinephrine-dominant to highly serotonin-selective.

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the binding affinity of N-substituted 2-aminoindane derivatives at monoamine transporters. We will delve into the causal relationships between specific structural modifications and their resulting pharmacological profiles, present a standardized protocol for determining these binding affinities, and offer insights for drug development professionals.

Structure-Activity Relationships (SAR) of N-Substituted 2-Aminoindanes

The fundamental principle guiding the SAR of 2-aminoindanes is that modifications to the molecular structure directly influence how the ligand interacts with the binding pockets of DAT, SERT, and NET. While substitutions on the aromatic ring can also have a profound impact, this guide focuses specifically on the N-substituent.

Generally, increasing the steric bulk or introducing specific functionalities at the nitrogen atom tends to shift the selectivity profile. While the unsubstituted 2-AI favors DAT and NET, strategic N-substitution can dramatically increase potency at SERT.[1][2] For instance, ring substitutions on the core 2-AI structure have been shown to increase potency for SERT-mediated release while concurrently decreasing potency at DAT and NET.[1][2] A well-known example is 5,6-methylenedioxy-2-aminoindane (MDAI), which is a selective serotonin and norepinephrine releasing agent.[1][2][5]

This shift is rooted in the distinct topographies of the transporter binding sites. The SERT binding pocket is known to be more accommodating to bulkier substituents compared to the more constrained DAT and NET binding sites.

Visualizing the 2-Aminoindane Pharmacophore

To understand these interactions, it is crucial to visualize the core pharmacophore. The diagram below illustrates the essential features of the N-substituted 2-aminoindane scaffold required for interaction with monoamine transporters.

Caption: Core pharmacophore of N-substituted 2-aminoindanes.

Quantitative Analysis of Binding Affinities

To illustrate the impact of N-substitution, the following table summarizes the binding affinities (Ki, in nM) for a representative set of 2-aminoindane derivatives at human monoamine transporters. A lower Ki value indicates a higher binding affinity.

| Compound | N-Substituent | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Primary Selectivity |

| 2-AI | -H | ~600 | ~70 | ~3000 | NET/DAT |

| MDAI | -H (with ring substitution) | >1000 | ~200 | ~150 | SERT/NET |

| N-methyl-2-AI | -CH₃ | Varies | Varies | Varies | Mixed |

| N,N-dimethyl-2-AI | -CH₃, -CH₃ | Varies | Varies | Varies | Mixed |

Note: Data is compiled and representative of values found in the literature. Absolute Ki values can vary between different assays and laboratories. The focus should be on the relative trends.[1][2]

The data clearly demonstrates that while the parent compound 2-AI is a NET/DAT selective ligand, the addition of a methylenedioxy group to the aromatic ring in MDAI shifts the preference dramatically towards SERT.[1][2] Further substitutions on the nitrogen atom (e.g., N-alkylation) continue to modulate this profile, a key area of investigation in modern medicinal chemistry.[6]

Experimental Protocol: Determining Binding Affinity via Radioligand Competition Assay

The "gold standard" for quantifying the binding affinity of a novel compound is the competitive radioligand binding assay.[7][8] This method provides robust and reproducible data, allowing for the determination of the inhibition constant (Ki) of a test compound.[9][10]

The principle is straightforward: a radiolabeled ligand with known high affinity for the target transporter (the "radioligand") is incubated with a preparation of cell membranes expressing that transporter. The amount of radioactivity bound to the membranes is then measured. The assay is repeated in the presence of increasing concentrations of an unlabeled test compound. A potent test compound will compete with the radioligand for the binding site, displacing it and causing a reduction in the measured radioactivity.

Step-by-Step Methodology

This protocol outlines a self-validating system for determining the Ki of N-substituted 2-aminoindane derivatives at DAT, SERT, and NET using membrane preparations from cells recombinantly expressing the human transporters.

1. Preparation of Materials:

-

Membrane Preparations: Procure or prepare crude membrane preparations from cell lines (e.g., HEK-293 or CHO cells) stably expressing the human DAT, SERT, or NET.[9][10] Store aliquots at -80°C. Protein concentration should be determined via a standard assay (e.g., BCA assay).[10]

-

Radioligands:

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[13]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.[13]

-

Non-Specific Binding Determinant: A high concentration (e.g., 1-10 µM) of a known, potent inhibitor for each transporter (e.g., GBR 12909 for DAT, Desipramine for NET).[12][13]

-

Apparatus: 96-well plates, cell harvester for rapid filtration, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), scintillation vials, and a scintillation counter.[9][10]

2. Assay Procedure (Competitive Binding):

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer to a predetermined optimal concentration.[10]

-

In a 96-well plate, set up the assay in a final volume of 250 µL per well, with each condition in triplicate.

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (typically near its Kd value), and the membrane suspension.[9][12]

-

Non-Specific Binding (NSB): Add the non-specific binding determinant, the radioligand, and the membrane suspension.[9][13]

-

Competition: Add varying concentrations of the N-substituted 2-aminoindane test compound (typically a 10-point curve over a 5-log unit range), the radioligand, and the membrane suspension.[7]

-

-

Incubate the plate for a set duration at a specific temperature to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature, depending on the transporter).[11][12][13]

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[9][10]

-

Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any remaining unbound radioactivity.[9]

-

Dry the filters, place them in scintillation vials with a scintillation cocktail, and quantify the radioactivity using a scintillation counter.[9][10]

3. Data Analysis:

-

Calculate the specific binding by subtracting the average non-specific binding counts from the total binding counts.

-

For the competition wells, calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the resulting sigmoidal curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation :

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the transporter. This conversion is crucial as the Ki is an intrinsic measure of affinity, independent of assay conditions.[10]

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The N-substituted 2-aminoindane scaffold is a remarkably adaptable platform for designing potent and selective monoamine transporter ligands. As demonstrated, the identity of the N-substituent is a critical determinant of the binding affinity profile, capable of shifting selectivity across DAT, NET, and SERT. A systematic approach, combining rational design with robust pharmacological evaluation using techniques like the radioligand binding assay, is essential for elucidating these complex structure-activity relationships.

Future research will likely focus on more complex N-substitutions, including the incorporation of heterocyclic moieties or functional groups capable of forming specific hydrogen bonds or other non-covalent interactions within the transporter binding sites.[14] This continued exploration will undoubtedly lead to the development of novel chemical probes to better understand monoamine transporter function and may yield new therapeutic agents with precisely tailored pharmacological profiles for treating a range of neuropsychiatric disorders.

References

- Benchchem. (n.d.). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.

-

Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(3), 989–999. Retrieved from [Link]

-

Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. PubMed. Retrieved from [Link]

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

-

Saha, K., et al. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

Chen, R., et al. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

Walsh, S. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Retrieved from [Link]

-

Chen, N. H., & Reith, M. E. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. PubMed. Retrieved from [Link]

-

Perdomo Zavarce, L. E., et al. (2016). Design, synthesis and preliminary pharmacologic evaluation of 2- aminoindane-quinoline analogs as dopaminergic agents. Der Pharma Chemica, 8(19), 324-332. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

McDermed, J. D., et al. (1976). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

-

Housman, J. J., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. PubMed. Retrieved from [Link]

-

Johnson, M. P., et al. (1991). Dopaminergic structure-activity relationships of 2-aminoindans and cardiovascular action and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211). PubMed. Retrieved from [Link]

-

Kumar, A., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 438. Retrieved from [Link]

-

Han, D. D., & Gu, H. H. (2006). Comparison of the potencies of five psychostimulant drugs on the human and mouse monoamine transporters in the same cellular background. BMC Pharmacology. Retrieved from [Link]

-

Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). MDAI. Retrieved from [Link]

-

Zha, W., et al. (2020). Understanding the Contribution of Individual Amino Acid Residues in the Binding of Psychoactive Substances to Monoamine Transporters. ACS Omega. Retrieved from [Link]

Sources

- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MDAI - Wikipedia [en.wikipedia.org]

- 6. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. Assay in Summary_ki [bindingdb.org]

- 14. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine: Structure, Properties, and Research Framework

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the novel compound N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine. As a derivative of the psychoactive 2-aminoindan scaffold, this molecule represents a compelling subject for investigation in neuroscience and medicinal chemistry.[1][2] This document synthesizes foundational chemical principles with predictive analytical data to offer a robust framework for its synthesis, characterization, and potential biological evaluation. We delve into its molecular structure, predicted physicochemical and spectroscopic properties, and propose a detailed workflow for in silico analysis to guide future laboratory research. The insights herein are designed to equip researchers with the necessary theoretical and practical knowledge to explore the therapeutic potential and structure-activity relationships of this N-aryl aminoindan derivative.

Introduction: The Scientific Rationale

The 2-aminoindan (2-AI) chemical scaffold is a well-established privileged structure in medicinal chemistry. As a rigid analogue of phenethylamine, 2-AI and its derivatives often exhibit significant activity at monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2][3] This activity profile makes them valuable as research tools and as starting points for the development of therapeutics for central nervous system (CNS) disorders.

The parent compound, 2-AI, is a selective releasing agent for norepinephrine and dopamine.[2] The introduction of substituents onto the aromatic ring or the amino group can drastically alter its potency and selectivity. For instance, ring substitutions can increase potency at SERT, potentially shifting the pharmacological profile from amphetamine-like to one more resembling MDMA, but with potentially lower abuse liability.[3]

This guide focuses on a specific, under-explored derivative: N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine . The N-arylation of the 2-amino group introduces a second aromatic system, which can profoundly influence the molecule's steric and electronic properties. N-aryl amino acids are known to be crucial motifs in systems of physiological importance and can serve as scaffolds for diverse bioactive molecules.[4] The addition of a 3-methylphenyl (m-tolyl) group is hypothesized to modulate receptor affinity and metabolic stability. This document serves as a foundational guide to understanding its core properties and to outline a logical, efficient pathway for its empirical investigation.

Molecular Structure and Physicochemical Properties

The structural foundation of the target molecule is the fusion of a bicyclic indane system with an N-aryl amine. This combination dictates its three-dimensional shape, reactivity, and potential biological interactions.

Chemical Identity

-

IUPAC Name: N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

-

Molecular Formula: C₁₆H₁₇N

-

CAS Number: Not assigned (as a novel compound)

-

Parent Compound (Core): 2-Aminoindane (CAS: 2975-41-9)[5]

Predicted Physicochemical & ADME Properties

Understanding the physicochemical properties of a novel compound is a prerequisite for its development as a research tool or therapeutic agent. The following properties have been predicted based on established computational models and data from structurally similar compounds, such as N-phenylindan-2-amine.[6] These parameters are critical for predicting oral bioavailability, membrane permeability, and overall drug-likeness.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 223.32 g/mol | Influences diffusion and transport across biological membranes. Falls well within Lipinski's Rule of Five. |

| logP (Octanol/Water) | ~3.5 - 4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~12.0 Ų | Low TPSA value is predictive of good blood-brain barrier (BBB) penetration, a key feature for CNS-active compounds.[7] |

| Hydrogen Bond Donors | 1 (Amine N-H) | Participates in receptor binding interactions. |

| Hydrogen Bond Acceptors | 1 (Nitrogen lone pair) | Crucial for forming interactions with biological targets. |

| Rotatable Bonds | 2 | Low number of rotatable bonds indicates conformational rigidity, which can lead to higher binding affinity and selectivity. |

| pKa (Basic) | ~4.0 - 5.0 | The amine is weakly basic due to the delocalization of the nitrogen lone pair into the phenyl ring. Affects ionization state at physiological pH. |

ADME: Absorption, Distribution, Metabolism, and Excretion.

Synthesis and Spectroscopic Characterization

A robust and reproducible synthetic route is the gateway to empirical studies. We propose a standard, high-yield synthetic methodology followed by a detailed guide to the expected spectroscopic data for structural verification.

Proposed Synthetic Workflow: Reductive Amination

The most direct and widely adopted method for synthesizing N-aryl amines of this type is the reductive amination of a ketone precursor. This approach is favored for its operational simplicity and generally high yields.

Protocol: Synthesis via Reductive Amination

-

Reaction Setup: To a solution of 2-indanone (1.0 eq) in an appropriate solvent (e.g., 1,2-dichloroethane or tetrahydrofuran) is added 3-methylaniline (1.1 eq).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be aided by the addition of a mild acid catalyst like acetic acid.

-

Reduction: A mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise to the mixture. This specific reagent is chosen because it is selective for imines in the presence of ketones and is tolerant of mild acidic conditions.

-

Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-indanone starting material is fully consumed (typically 12-24 hours).

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Final Purification: The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine.

Caption: A flowchart illustrating the proposed synthetic route via reductive amination.

Predicted Spectroscopic Data

Structural confirmation is paramount. Based on the known spectral properties of secondary amines, indane, and substituted aromatic rings, the following data are predicted.[8][9][10][11][12]

| Spectroscopy | Predicted Features and Rationale |

| ¹H NMR | ~7.2-6.8 ppm (m, 8H): Aromatic protons from both the indane and 3-methylphenyl rings. ~4.5-4.0 ppm (br s, 1H): N-H proton; signal may be broad and its chemical shift is solvent-dependent.[11] ~3.8-3.5 ppm (m, 1H): Methine proton (C2-H) adjacent to the nitrogen. ~3.2-2.8 ppm (m, 4H): Benzylic methylene protons (C1-H₂ and C3-H₂) of the indane ring. ~2.3 ppm (s, 3H): Methyl protons of the tolyl group. |

| ¹³C NMR | ~140-145 ppm: Quaternary carbons of the indane benzene ring. ~120-130 ppm: Aromatic CH carbons. ~55-60 ppm: C2 carbon attached to the nitrogen. ~35-40 ppm: C1 and C3 methylene carbons. ~21 ppm: Methyl carbon of the tolyl group. |

| IR Spectroscopy | ~3400-3300 cm⁻¹: A single, sharp N-H stretching band, characteristic of a secondary amine.[9][11] ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~3000-2850 cm⁻¹: Aliphatic C-H stretching. ~1600, ~1500 cm⁻¹: Aromatic C=C bending vibrations. ~1335-1250 cm⁻¹: Aromatic C-N stretching.[9] |

| Mass Spectrometry | Odd Molecular Ion (M⁺): The molecular ion peak will have an odd m/z value, consistent with the Nitrogen Rule for a molecule containing a single nitrogen atom.[11] Predicted M⁺: m/z = 223. Key Fragmentation: Expect fragmentation patterns involving cleavage alpha to the nitrogen and loss of the tolyl or indanyl moieties. |

Computational Modeling: A Framework for In Silico Investigation

Before dedicating resources to in vitro and in vivo studies, computational modeling provides invaluable predictive insights into the molecule's potential biological activity. Given the pharmacology of the 2-aminoindan core, the primary targets of interest are the monoamine transporters (DAT, NET, SERT).

Protocol: Molecular Docking Workflow

-

Target Selection & Preparation: Obtain crystal structures of human DAT, NET, and SERT from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges using a standard molecular modeling suite (e.g., Schrödinger, MOE).

-

Ligand Preparation: Generate a 3D conformation of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine. Perform energy minimization using a suitable force field (e.g., OPLS).

-

Binding Site Definition: Define the docking grid around the known substrate binding site (e.g., the S1 central site) for each transporter.

-

Molecular Docking: Perform flexible ligand docking into the rigid receptor active site using a validated docking program (e.g., Glide, AutoDock). Generate a set of binding poses (e.g., 10-20).

-

Pose Analysis & Scoring: Analyze the resulting poses based on their docking scores, which estimate the binding affinity. Examine the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and critical amino acid residues in the binding pocket.

-

Binding Energy Calculation: For the most promising poses, perform more rigorous binding free energy calculations using methods like MM/GBSA or MM/PBSA to refine the prediction of binding affinity.[13]

Caption: A logical workflow for the in silico evaluation of the target compound.

Potential Biological Activity and Future Directions

The structural features of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine allow for several testable hypotheses regarding its biological activity:

-

CNS Activity: The compound is expected to be CNS-active due to its structural similarity to known psychostimulants and its predicted ability to cross the blood-brain barrier.

-

Monoamine Transporter Interaction: It will likely act as a substrate (releaser) or inhibitor at DAT, NET, and/or SERT. The N-aryl substitution may confer a distinct selectivity profile compared to the parent 2-AI.

-

Modulation by the m-Tolyl Group: The 3-methylphenyl group could enhance binding through hydrophobic or π-π interactions within the transporter binding pocket. Its presence will also influence the molecule's metabolism, potentially altering its pharmacokinetic profile and duration of action.

Future Experimental Work:

-

In Vitro Pharmacology: The immediate next step is to perform radioligand binding and neurotransmitter uptake/release assays using cells expressing human DAT, NET, and SERT to determine the compound's affinity (Ki) and functional activity (EC₅₀/IC₅₀).

-

Metabolic Stability: Assess the compound's stability in human liver microsomes to predict its metabolic fate and half-life.

-

In Vivo Studies: Should in vitro data reveal a promising profile, behavioral pharmacology studies in rodent models (e.g., locomotor activity, drug discrimination) can be employed to characterize its functional effects in vivo.[2]

Conclusion

N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine is a novel molecule with significant potential as a pharmacological research tool. This guide provides a comprehensive theoretical foundation, from its chemical structure and predicted properties to robust protocols for its synthesis and computational evaluation. The N-aryl substitution on the well-characterized 2-aminoindan scaffold presents a compelling opportunity to explore new structure-activity relationships within the monoamine transporter ligand class. The experimental and computational workflows detailed here offer a clear and efficient path forward for researchers to unlock the scientific value of this promising compound.

References

-

Halberstadt, A. L., Geyer, M. A., & Brandt, S. D. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(7), 2049–2059. Available from: [Link]

-

LookChem. (n.d.). Cas 2338-18-3, 1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1). Available from: [Link]

-

Wikipedia. (2023). 2-Aminoindane. Available from: [Link]

-

Ben-Musa, A., et al. (2023). Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. Molecules, 28(16), 5988. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118068, N-phenylindan-2-amine. Available from: [Link]

-

Fiveable. (2025). Spectroscopy of Amines. Available from: [Link]

-

Kabanda, M. M., Obot, I. B., & Ebenso, E. E. (2013). Computational study of some amino acid derivatives as potential corrosion inhibitors for different metal surfaces and in different media. International Journal of Electrochemical Science, 8, 11943-11966. Available from: [Link]

-

Rulten, T., et al. (1990). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. Drug Design and Delivery, 6(3), 177-182. Available from: [Link]

-

University of Calgary. (n.d.). IR: amines. Available from: [Link]

-

Sindelar, K., et al. (1983). 2-Amino-4,7-dimethoxyindan derivatives: synthesis and assessment of dopaminergic and cardiovascular actions. Journal of Medicinal Chemistry, 26(9), 1321-1325. Available from: [Link]

-

Oregon State University. (2020). Spectroscopy of Amines. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15023225, N-Methylindan-2-amine. Available from: [Link]

- Google Patents. (2007). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

Slaninova, D., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 501-515. Available from: [Link]

-

Adegoke, R. O., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 28(11), 4496. Available from: [Link]

-

Ng, C. H., et al. (2011). N-(3-Methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o879. Available from: [Link]

-

Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1838. Available from: [Link]

-

Da Settimo, F., et al. (2009). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Bioorganic & Medicinal Chemistry Letters, 19(2), 483-486. Available from: [Link]

-

Birmert, G., et al. (2016). Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 163-169. Available from: [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122764, 2-Aminoindan hydrochloride. Available from: [Link]

-

Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(7), 2049-2059. Available from: [Link]

-

Al-Ostath, R. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Available from: [Link]

-

Waisser, K., et al. (2001). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules, 6(3), 259-272. Available from: [Link]

- Google Patents. (2018). WO2018216823A1 - Alpha-amino amide derivatives.

Sources

- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 3. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CAS 2975-41-9: 2-Aminoindane | CymitQuimica [cymitquimica.com]

- 6. N-phenylindan-2-amine | C15H15N | CID 118068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. fiveable.me [fiveable.me]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. mdpi.com [mdpi.com]

Determining the Monoamine Transporter Selectivity Profile of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine: An In-Depth Technical Guide

This technical guide provides a comprehensive framework for characterizing the monoamine transporter (MAT) selectivity of the novel compound, N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of neuropsychiatric drug candidates. This document emphasizes the causal relationships behind experimental choices and establishes self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Critical Role of Monoamine Transporter Selectivity

Monoamine transporters—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are integral to regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[1][2][3][4] These transporters are primary targets for a wide array of therapeutics aimed at treating psychiatric disorders such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][2][5]

The selectivity of a compound for one or more of these transporters is a critical determinant of its pharmacological profile and therapeutic potential. For instance, selective serotonin reuptake inhibitors (SSRIs) primarily target SERT, while triple reuptake inhibitors (TRIs) engage all three transporters.[1][2] The structural class of 2-aminoindanes, to which N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine belongs, are known to interact with monoamine transporters, often exhibiting a preference for serotonin and norepinephrine release over dopamine.[6] Therefore, a rigorous evaluation of the binding affinity and functional potency of this novel compound at each transporter is paramount.

This guide will delineate the essential in vitro assays required to establish a comprehensive selectivity profile, focusing on radioligand binding and neurotransmitter uptake inhibition assays.

Core Experimental Workflow: A Two-Pronged Approach

To robustly determine the MAT selectivity of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, a two-pronged in vitro approach is recommended:

-

Radioligand Binding Assays: To determine the compound's affinity (Ki) for the DAT, NET, and SERT.

-

Neurotransmitter Uptake Inhibition Assays: To assess the compound's functional potency (IC50) in blocking the reuptake of dopamine, norepinephrine, and serotonin.

The following diagram illustrates the logical flow of this experimental strategy.

Figure 1: High-level experimental workflow for determining monoamine transporter selectivity.

Methodologies and Protocols

Cell Culture and Membrane Preparation

Rationale: The use of human embryonic kidney 293 (HEK 293) cells stably expressing human DAT, NET, or SERT provides a controlled and reproducible system to study the interaction of the test compound with individual transporters in isolation.[1][2]

Protocol:

-

Cell Culture: Maintain HEK 293 cell lines stably transfected with human DAT, NET, or SERT in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., G418). Culture cells at 37°C in a humidified atmosphere of 5% CO2.

-

Membrane Preparation:

-

Harvest cells at approximately 80-90% confluency.

-

Wash cell pellets with ice-cold phosphate-buffered saline (PBS).

-

Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.[7]

-

Centrifuge the resulting supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]

-

Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C until use.[7]

-

Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.[7]

-

Radioligand Binding Assays

Rationale: Competition binding assays are employed to determine the affinity (Ki) of the test compound for each transporter by measuring its ability to displace a known high-affinity radioligand.

Protocol:

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]

-

Assay Setup:

-

In a 96-well plate, add the following to each well for a final volume of 250 µL:[7]

-

150 µL of the prepared cell membranes (typically 5-20 µg of protein).

-

50 µL of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine at various concentrations (e.g., 0.1 nM to 10 µM).

-

50 µL of the specific radioligand.

-

-

-

Radioligands and Non-Specific Binding:

-

DAT: Use [³H]WIN 35,428 (a cocaine analog) at a concentration near its Kd. Define non-specific binding with 10 µM mazindol.[8][9]

-

NET: Use [³H]nisoxetine at a concentration near its Kd. Define non-specific binding with 10 µM desipramine.[10]

-

SERT: Use [³H]paroxetine or [³H]citalopram at a concentration near its Kd. Define non-specific binding with 10 µM fluoxetine.[8][9]

-

-

Incubation: Incubate the plates at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[7]

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through GF/C filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[7]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Figure 2: Radioligand binding assay workflow.

Neurotransmitter Uptake Inhibition Assays

Rationale: These functional assays measure the ability of the test compound to inhibit the transport of radiolabeled neurotransmitters into cells expressing the target transporter. This provides a measure of the compound's functional potency (IC50).[11]

Protocol:

-

Cell Plating: Plate the HEK 293 cells stably expressing DAT, NET, or SERT in 96-well plates and grow to near confluency.[11]

-

Assay Buffer: Use a Krebs-HEPES buffer (KHB) or a similar physiological salt solution.[1][2]

-

Assay Procedure:

-

Wash the cells with the assay buffer.

-

Pre-incubate the cells for 5-10 minutes with various concentrations of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine or a reference inhibitor (for defining non-specific uptake).[1][8]

-

Initiate uptake by adding a mixture of the radiolabeled neurotransmitter and the test compound.

-

-

Radiolabeled Substrates and Incubation Times:

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells with a lysis buffer (e.g., 1% SDS).[1]

-

-

Quantification:

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Data Presentation and Interpretation

Hypothetical Data for N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

The following tables present a plausible, hypothetical dataset for N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, generated for illustrative purposes. The selectivity profile is consistent with the general structure-activity relationships of related aminoindanes, which often show higher affinity for SERT and NET over DAT.[6]

Table 1: Radioligand Binding Affinities (Ki) of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

| Transporter | Radioligand | Ki (nM) |

| DAT | [³H]WIN 35,428 | 215 |

| NET | [³H]nisoxetine | 45 |

| SERT | [³H]paroxetine | 18 |

Table 2: Functional Potencies (IC50) for Uptake Inhibition by N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

| Transporter | Substrate | IC50 (nM) |

| DAT | [³H]Dopamine | 350 |

| NET | [³H]Norepinephrine | 72 |

| SERT | [³H]Serotonin | 29 |

Interpretation of Selectivity

Based on the hypothetical data, N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine exhibits a clear selectivity profile.

-

SERT > NET >> DAT

The compound demonstrates the highest affinity and functional potency for SERT, followed by NET. Its activity at DAT is significantly lower. The selectivity ratios can be calculated as follows:

-

NET/SERT Selectivity: Ki(NET) / Ki(SERT) = 45 / 18 ≈ 2.5-fold selective for SERT over NET.

-

DAT/SERT Selectivity: Ki(DAT) / Ki(SERT) = 215 / 18 ≈ 12-fold selective for SERT over DAT.

-

DAT/NET Selectivity: Ki(DAT) / Ki(NET) = 215 / 45 ≈ 4.8-fold selective for NET over DAT.

This profile suggests that N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine is a potent serotonin and norepinephrine reuptake inhibitor with substantially weaker activity at the dopamine transporter. Such a profile could be of interest for the development of treatments for depression and anxiety disorders, potentially with a lower risk of the abuse liability associated with potent DAT inhibitors.[8]

Conclusion

The comprehensive in vitro characterization of a novel compound's interaction with monoamine transporters is a cornerstone of modern neuropsychiatric drug discovery. The dual approach of radioligand binding and neurotransmitter uptake inhibition assays, as detailed in this guide, provides a robust and reliable method for determining both the affinity and functional potency of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine at DAT, NET, and SERT. The resulting selectivity profile is essential for predicting its pharmacological effects and guiding further preclinical and clinical development.

References

-

Rothman, R. B., & Baumann, M. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. [Link]

-

Rothman, R. B., & Baumann, M. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]

-

Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931–942. [Link]

-

Zhou, M., et al. (2009). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 329(2), 737–746. [Link]

-

Gu, X. H., et al. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 43(25), 4868–4876. [Link]

-

Kline, R. H., et al. (2001). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 44(23), 3847–3858. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Iversen, L., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1–12.15.19. [Link]

-

Hupp, M., et al. (2021). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 22(23), 12879. [Link]

-

Cai, W., & Chen, Z. J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10. [Link]

-

Newman, A. H., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388–3398. [Link]

-

Kufareva, I., & Abagyan, R. (2012). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. ACS Chemical Neuroscience, 3(11), 867–879. [Link]

-

Kim, H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15413. [Link]

-

Wikipedia. (n.d.). Substituted 2-aminoindane. Wikipedia. [Link]

-

Khelashvili, G., et al. (2015). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Physiology, 6, 223. [Link]

- Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

Bejar, C., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 476–487. [Link]

- Google Patents. (n.d.). EP2181980A1 - A process for the preparation of (R)-1-aminoindanes.

-

Nichols, D. E., et al. (1990). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. Drug Design and Delivery, 6(3), 177–182. [Link]

-

Aggarwal, S., et al. (2022). Discovery and Development of Monoamine Transporter Ligands. Molecules, 27(19), 6561. [Link]

-

LookChem. (n.d.). Cas 2338-18-3,1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1). LookChem. [Link]

-

Van Bever, W. F., et al. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047–1051. [Link]

Sources

- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 3. Frontiers | Monoamine transporters: insights from molecular dynamics simulations [frontiersin.org]

- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Theoretical Metabolic Pathways of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Preamble: The Imperative of Proactive Metabolic Profiling

In the landscape of modern drug discovery and development, a reactive approach to understanding a compound's metabolic fate is a luxury we can no longer afford. The journey from a promising lead compound to a clinically viable therapeutic is fraught with challenges, many of which are directly linked to its biotransformation within the human body. An early and thorough investigation into the theoretical metabolic pathways of a new chemical entity (NCE) is not merely an academic exercise; it is a critical, strategic imperative. It allows us to anticipate potential liabilities such as the formation of toxic or reactive metabolites, predict pharmacokinetic profiles, foresee drug-drug interactions, and ultimately, design safer, more efficacious molecules.

This guide provides a comprehensive, theoretical exploration of the metabolic fate of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, a molecule belonging to the N-substituted 2-aminoindane class. Drawing upon established principles of drug metabolism and data from structurally analogous compounds, we will dissect the molecule to identify its metabolic "hotspots" and propose the most probable biotransformation pathways. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a predictive framework to guide subsequent empirical studies.

Molecular Scaffolding and Predicted Metabolic Hotspots

The metabolic destiny of a xenobiotic is intrinsically encoded in its chemical structure. A meticulous analysis of the functional groups and structural motifs within N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine allows for a logical prediction of its susceptibility to enzymatic attack.

The molecule can be deconstructed into three primary regions of metabolic interest:

-

The Secondary Amine Linkage: This is a classic site for oxidative metabolism, primarily N-dealkylation and N-oxidation, catalyzed by Cytochrome P450 (CYP) enzymes.[1][2][3]

-

The Indane Ring System: This bicyclic structure contains both an aromatic ring and a saturated five-membered ring. The aromatic portion is susceptible to hydroxylation, while the aliphatic carbons (positions 1 and 3) are potential sites for aliphatic hydroxylation.[4][5]

-

The 3-Methylphenyl (m-tolyl) Group: This aromatic ring is a prime target for CYP-mediated aromatic hydroxylation. Furthermore, the methyl group itself is a site for benzylic hydroxylation.

Based on this structural assessment, we can postulate a series of Phase I and Phase II metabolic reactions that constitute the compound's likely biotransformation network.

Proposed Phase I Metabolic Pathways (Functionalization)

Phase I reactions introduce or expose functional groups, typically increasing the molecule's polarity. These reactions are predominantly oxidative and mediated by the Cytochrome P450 superfamily of enzymes located primarily in the liver.[6][7][8][9]

N-Dealkylation: A Dominant Clearance Pathway

For secondary amines, oxidative N-dealkylation is frequently a major metabolic route.[1][2][10] This CYP-catalyzed reaction involves the hydroxylation of the carbon atom alpha to the nitrogen, leading to an unstable intermediate that spontaneously cleaves.

-

Predicted Reaction: The removal of the 3-methylphenyl group to yield 2-aminoindane (M1) and 3-methylphenol. The formation of 2-aminoindane is a critical branch point, as this primary amine is itself a substrate for further metabolism, particularly N-acetylation. Studies on the related compound N-methyl-2-aminoindane (NM2AI) have confirmed that N-dealkylation to 2-aminoindane is a key metabolic step.[11][12][13]

Aromatic and Aliphatic Hydroxylation

Hydroxylation is a canonical Phase I reaction that can occur on both aromatic and aliphatic carbons.[14]

-

Aromatic Hydroxylation of the Indane Ring: The benzene ring of the indane moiety is a likely substrate for CYP enzymes, potentially forming phenolic metabolites (M2a, M2b ). Hydroxylation is anticipated at positions 4, 5, 6, or 7.

-

Aromatic Hydroxylation of the 3-Methylphenyl Ring: The m-tolyl group can be hydroxylated, likely at positions ortho or para to the amine linkage, yielding phenolic derivatives (M3a, M3b ).

-

Aliphatic Hydroxylation of the Indane Ring: The C1 and C3 positions of the indane ring are susceptible to hydroxylation. Studies on 2-aminoindane and N-methyl-2-aminoindane have shown the formation of hydroxylated metabolites on the indane ring.[4][5][12] This would result in the formation of diastereomeric alcohol metabolites (M4 ).

-

Benzylic Hydroxylation: The methyl group on the phenyl ring can undergo oxidation to form a hydroxymethyl metabolite (M5 ), which could be further oxidized to a carboxylic acid.

N-Oxidation

The direct oxidation of the nitrogen atom can lead to the formation of a hydroxylamine (M6 ). This pathway has been observed for the analogous compound N-methyl-2-aminoindane.[4][5] Hydroxylamines can sometimes be reactive intermediates, making this a pathway of potential toxicological concern.

The following diagram illustrates the predicted network of Phase I metabolic transformations.

Caption: Predicted Phase I metabolic pathways for N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine.

Proposed Phase II Metabolic Pathways (Conjugation)

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or acetyl groups. These reactions significantly increase water solubility, facilitating excretion.

Glucuronidation

The hydroxylated metabolites (M2, M3, M4, M5) generated in Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid to form O-glucuronides.[15] Furthermore, secondary amines can undergo direct N-glucuronidation.[16][17] This pathway, catalyzed by specific UGT isoforms like UGT1A4, is a known route for many amine-containing drugs.[16][18]

Sulfation

Phenolic metabolites (M2, M3) can also be conjugated with a sulfonate group by sulfotransferases (SULTs). The resulting sulfate conjugates are highly water-soluble. The detection of sulfate conjugates of hydroxylated metabolites has been reported for N-methyl-2-aminoindane.[4][5]

N-Acetylation

The primary amine metabolite, 2-aminoindane (M1), is a prime candidate for N-acetylation by N-acetyltransferases (NATs), particularly the polymorphic NAT2 isoform.[4] This pathway has been confirmed for the metabolism of 2-aminoindane and 5-methoxy-2-aminoindane.[4][19]

The diagram below outlines the potential Phase II conjugation reactions.

Caption: Predicted Phase II conjugation pathways for key metabolites.

A Framework for Empirical Validation

While theoretical prediction provides an invaluable roadmap, empirical validation is essential. The following section outlines a robust, self-validating experimental workflow designed to identify and characterize the metabolites of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine.

Experimental Protocols

Objective: To identify Phase I and Phase II metabolites using in vitro systems.

Protocol 1: Incubation with Human Liver Microsomes (HLMs)

-

Rationale: HLMs are rich in CYP enzymes and are the gold standard for identifying Phase I oxidative metabolites.

-

Procedure: a. Prepare an incubation mixture containing the test compound (e.g., 1 µM), pooled HLMs (e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4). b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding an NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to identify non-CYP-dependent degradation. d. Incubate for a set time (e.g., 60 minutes) at 37°C with gentle shaking. e. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. f. Centrifuge to precipitate proteins and collect the supernatant for LC-HRMS analysis.

Protocol 2: Incubation with Human Hepatocytes

-

Rationale: Cryopreserved human hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more comprehensive metabolic profile.

-

Procedure: a. Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol. b. After allowing cells to attach, replace the medium with fresh incubation medium containing the test compound (e.g., 1 µM). c. Incubate at 37°C in a humidified CO₂ incubator for various time points (e.g., 0, 2, 4, 8, 24 hours). d. At each time point, collect both the cell supernatant (media) and the cell lysate. e. Process the samples by protein precipitation with cold acetonitrile. f. Combine and analyze the supernatant and lysate extracts by LC-HRMS.

Proposed Analytical Workflow

The cornerstone of modern metabolite identification is Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

Caption: A standard experimental workflow for in vitro metabolite identification.

Data Interpretation and Structure Elucidation

-

Metabolite Searching: The LC-HRMS data is processed using software that searches for expected metabolic transformations (e.g., +16 Da for hydroxylation, -C₁₀H₁₁ for N-dealkylation, +176 Da for glucuronidation) relative to the parent compound.

-

Mass Defect Filtering: This technique helps distinguish true metabolites from background ions.

-

MS/MS Fragmentation: Putative metabolites are subjected to tandem mass spectrometry (MS/MS). The fragmentation pattern of a metabolite should be consistent with its proposed structure and often retains key fragments from the parent drug, providing structural confirmation.

The following table summarizes the key predicted metabolites and their expected mass changes.

| Metabolite ID | Proposed Pathway | Mass Change (Da) | Expected m/z [M+H]⁺ |

| Parent | - | - | 238.1596 |

| M1 | N-Dealkylation | -91.0548 | 147.1048 |

| M2, M3, M4, M5 | Hydroxylation | +15.9949 | 254.1545 |

| M6 | N-Oxidation | +15.9949 | 254.1545 |

| M1-Acetate | N-Acetylation of M1 | +42.0106 | 189.1154 |

| M(OH)-Glucuronide | Glucuronidation of M2-M5 | +176.0321 | 430.1866 |

| M(OH)-Sulfate | Sulfation of M2-M5 | +79.9568 | 334.1113 |

Conclusion and Forward-Looking Strategy

This guide presents a logically derived, evidence-based prediction of the primary metabolic pathways for N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine. The principal routes of biotransformation are anticipated to be N-dealkylation to 2-aminoindane, followed by hydroxylation at multiple sites on both the indane and phenyl rings. These Phase I metabolites are expected to undergo subsequent Phase II conjugation , primarily glucuronidation, sulfation, and, in the case of the 2-aminoindane metabolite, N-acetylation.

This theoretical framework serves as a vital tool for drug development teams. It enables the proactive synthesis of key predicted metabolites as analytical standards, facilitates the design of targeted and efficient bioanalytical assays, and provides a crucial lens through which to interpret emerging preclinical data. By anticipating the metabolic fate of this compound, we are better positioned to navigate the complex path of drug development, ensuring that decisions are guided by robust scientific insight rather than unforeseen metabolic challenges.

References

-

ResearchGate. (n.d.). Model illustrating pathways of aromatic amine metabolism and their... Retrieved from ResearchGate. [Link]

-

Al-Obaid, A. M., Ahmed, A. A., & Youssif, B. G. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1867. [Link]

-

King, C. D., Green, M. D., Rios, G. R., & Tephly, T. R. (2000). Glucuronidation of amine substrates by purified and expressed UDP-glucuronosyltransferase proteins. Drug Metabolism and Disposition, 28(10), 1239-1245. [Link]

-

Zidkova, M., Schwan, C., Schleenbecker, M., & Huppertz, L. M. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(1), 145-151. [Link]

-

Green, M. D., & Tephly, T. R. (1996). Glucuronidation of amines and hydroxylated xenobiotics and endobiotics catalyzed by expressed human UGT1.4 protein. Drug Metabolism and Disposition, 24(3), 356-363. [Link]

-

Kaid-Cohen, E., Gomo, S., & Shoval, A. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology, 343, 47-55. [Link]

-

Aseffa, T., & Tadesse, S. (2020). N-Dealkylation of Amines. Molecules, 25(19), 4436. [Link]

-

Li, G., Zhao, Y., & Zhang, Y. (2019). Aerobic oxidative N-dealkylation of secondary amines in aqueous solution catalyzed by rhodium porphyrins. Journal of Porphyrins and Phthalocyanines, 23(04n05), 556-563. [Link]

-

King, C. D., Green, M. D., Rios, G. R., & Tephly, T. R. (2000). Glucuronidation of amine substrates by purified and expressed UDP-glucuronosyltransferase proteins. Semantic Scholar. [Link]

-

Green, M. D., King, C. D., Mojarrabi, B., Mackenzie, P. I., & Tephly, T. R. (1998). Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3. Drug Metabolism and Disposition, 26(6), 507-512. [Link]

-

Modi, G., Velingkar, V. S., & Okerberg, C. (2008). The molecular basis of CYP2D6-mediated N-dealkylation: balance between metabolic clearance routes and enzyme inhibition. Drug Metabolism and Disposition, 36(11), 2292-2299. [Link]

-

Zidkova, M., Schwan, C., & Schleenbecker, M. (2019). The metabolic fate of the two new psychoactive substances 2‐aminoindane and N‐methyl‐2‐aminoindane studied in vitro and in vivo to support drug testing. ResearchGate. [Link]

-

Simão, A. Y., Antunes, M., Cabral, E., Oliveira, P., Rosendo, L. M., Brinca, A. T., ... & Carlier, J. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. International Journal of Molecular Sciences, 24(3), 1882. [Link]

-

Corazza, O., & Schifano, F. (2017). Synthetic Aminoindanes. Frontiers in Psychiatry, 8, 264. [Link]

-

Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2001). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Journal of the American Chemical Society, 123(35), 8502-8508. [Link]

-

Journal of Medicinal Chemistry. (n.d.). 2-Aminoindans of pharmacological interest. ACS Publications. [Link]

-

Carlier, J., Simão, A. Y., & Antunes, M. (2021). Metabolism Study of N-Methyl 2-Aminoindane (NM2AI) and Determination of Metabolites in Biological Samples by LC-HRMS. Journal of Analytical Toxicology, 45(5), 475-483. [Link]

-

Halberstadt, A. L., Kozell, A. V., & Powell, S. B. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989-999. [Link]

-

Halberstadt, A. L., Kozell, A. V., & Powell, S. B. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. OUCI. [Link]

-

OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. [Link]

-

Ghouri, M. S., & Ahmad, B. (1974). In vitro actions of NN-dimethyl-2-aminoindane and related compounds. Journal of Pharmacy and Pharmacology, 26(4), 297-299. [Link]

-

Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS Journal, 10(2), 190-193. [Link]

-

Simão, A. Y., Antunes, M., & Cabral, E. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. ResearchGate. [Link]

-

Wikipedia. (n.d.). 2-Aminoindane. [Link]

-

Wang, B., Zhou, S. F., & Wang, X. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12808. [Link]

-

Li, Y., Wang, Y., & Zhang, Y. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. Molecules, 28(6), 2636. [Link]

-

Al-Majdoub, Z. M., Al-Shorbagy, M. Y., & Al-Suhaimi, E. A. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Molecules, 29(13), 3144. [Link]

-

Wang, C., Li, S., & Ju, J. (2019). Highly Regioselective and Stereoselective Hydroxylation of Free Amino Acids by a 2-Oxoglutarate-Dependent Dioxygenase from Kutzneria albida. ACS Omega, 4(5), 8569-8576. [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

-

de Oliveira, R. S., da Silva, A. A., & Fraga, C. A. M. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceuticals, 15(10), 1287. [Link]

-

Li, Y., Wang, Y., & Zhang, Y. (2024). Hydroxylation of Substituted Anilides with Metallaphotocatalysis. ACS Omega, 9(18), 20979-20987. [Link]

-

Chaithanya, M. S., Suresha, E., & Sridhar, M. A. (2012). N-(3-Methylphenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o2627. [Link]

-

Yurttaş, L., & Çiftçi, G. A. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Molecules, 26(13), 3824. [Link]

-

Simão, A. Y., Antunes, M., Cabral, E., Oliveira, P., Rosendo, L. M., Brinca, A. T., ... & Carlier, J. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. PubMed, 36768197. [Link]

-

Ratcliffe, A. J. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]

-

Guman, J., Havránková, J., & Slaninová, J. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 26(20), 6296. [Link]

Sources

- 1. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors [mdpi.com]

- 2. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450 / Chemical Research in Toxicology, 2015 [sci-hub.box]

- 4. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. openanesthesia.org [openanesthesia.org]

- 7. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. worldscientific.com [worldscientific.com]

- 11. mdpi.com [mdpi.com]

- 12. Metabolism Study of N-Methyl 2-Aminoindane (NM2AI) and Determination of Metabolites in Biological Samples by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Glucuronidation of amine substrates by purified and expressed UDP-glucuronosyltransferase proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Glucuronidation of amines and hydroxylated xenobiotics and endobiotics catalyzed by expressed human UGT1.4 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

For correspondence:

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, a valuable secondary amine for research and development in medicinal chemistry and materials science. The described methodology centers on a two-step, one-pot reductive amination of 2-indanone with m-toluidine. This document provides a thorough, step-by-step experimental procedure, including reagent specifications, reaction parameter tables, and a detailed explanation of the chemical principles underpinning the synthesis. Furthermore, it outlines essential safety precautions, characterization techniques, and offers insights into potential reaction optimizations.

Introduction

N-aryl-2-aminoindane scaffolds are of significant interest in the field of drug discovery and development due to their structural rigidity and presence in various biologically active molecules[1]. The target compound, N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, is a designer amine derivative with potential applications in the development of novel therapeutic agents and functional materials. Its synthesis is most effectively achieved through reductive amination, a cornerstone of modern organic synthesis that facilitates the formation of carbon-nitrogen bonds[2][3].

This protocol provides a detailed, field-tested method for the synthesis of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, starting from commercially available 2-indanone and m-toluidine. The procedure is designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry techniques.

Reaction Scheme and Mechanism

The synthesis of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine proceeds via a reductive amination reaction. This process involves two key stages: the formation of an imine intermediate followed by its in-situ reduction to the target secondary amine.

Reaction:

2-Indanone + m-Toluidine → N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-imine → N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Mechanism:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the amino group of m-toluidine on the carbonyl carbon of 2-indanone. This is typically acid-catalyzed to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Subsequent dehydration of the resulting hemiaminal yields the N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-imine intermediate[4].

-

Reduction: The imine is then reduced to the corresponding secondary amine using a mild reducing agent, such as sodium borohydride (NaBH4). The hydride from the reducing agent attacks the electrophilic carbon of the imine, and subsequent protonation of the resulting anion affords the final product[5].

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 2-Indanone | ≥98% | Sigma-Aldrich | 615-13-4 | |

| m-Toluidine | ≥99% | Alfa Aesar | 108-44-1 | |

| Sodium Borohydride | ≥98% | Acros Organics | 16940-66-2 | |

| Methanol (MeOH) | Anhydrous | Fisher Scientific | 67-56-1 | |

| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 | |

| Hydrochloric Acid (HCl) | 1 M aq. soln. | J.T. Baker | 7647-01-0 | |

| Sodium Hydroxide (NaOH) | 1 M aq. soln. | EMD Millipore | 1310-73-2 | |

| Anhydrous Sodium Sulfate (Na2SO4) | Granular | BDH | 7757-82-6 | |

| Ethyl Acetate (EtOAc) | ACS Grade | Macron | 141-78-6 | For TLC and column chromatography |

| Hexanes | ACS Grade | Avantor | 110-54-3 | For TLC and column chromatography |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Glass funnels

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper

Step-by-Step Synthesis Procedure

Step 1: Imine Formation

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-indanone (1.32 g, 10 mmol) and anhydrous methanol (40 mL).

-

Stir the mixture at room temperature until the 2-indanone is completely dissolved.

-

To this solution, add m-toluidine (1.07 g, 10 mmol) and 2-3 drops of glacial acetic acid as a catalyst.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) for 2 hours.

-

Monitor the progress of the reaction by TLC (eluent: 9:1 hexanes:ethyl acetate). The formation of the imine will be indicated by the appearance of a new spot with a higher Rf value than the starting materials.

Step 2: Reduction of the Imine

-

After 2 hours of reflux, cool the reaction mixture to 0°C using an ice bath.

-

Slowly add sodium borohydride (0.45 g, 12 mmol) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

-